molecular formula C15H14FNO B8163386 3-((3'-Fluoro-[1,1'-biphenyl]-3-yl)oxy)azetidine

3-((3'-Fluoro-[1,1'-biphenyl]-3-yl)oxy)azetidine

Cat. No.: B8163386
M. Wt: 243.28 g/mol
InChI Key: BASYMFGHULQSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3’-Fluoro-[1,1’-biphenyl]-3-yl)oxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluoro-substituted biphenyl group and the azetidine ring imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3’-Fluoro-[1,1’-biphenyl]-3-yl)oxy)azetidine typically involves the reaction of 3’-fluoro-[1,1’-biphenyl]-3-ol with azetidine under specific conditions. One common method is to use a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of the biphenyl compound, followed by nucleophilic substitution with azetidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-((3’-Fluoro-[1,1’-biphenyl]-3-yl)oxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((3’-Fluoro-[1,1’-biphenyl]-3-yl)oxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3’-Fluoro-[1,1’-biphenyl]-3-yl)oxy)azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The biphenyl group can enhance the compound’s binding affinity and specificity towards its targets. The fluoro substituent can influence the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3’-Fluoro-[1,1’-biphenyl]-3-yl)oxy)azetidine is unique due to the presence of both the fluoro-substituted biphenyl group and the azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[3-(3-fluorophenyl)phenoxy]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c16-13-5-1-3-11(7-13)12-4-2-6-14(8-12)18-15-9-17-10-15/h1-8,15,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASYMFGHULQSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC(=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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